4-Hydroxyquinoline carboxamide
Description
Properties
IUPAC Name |
4-oxo-1H-quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)8-5-9(13)6-3-1-2-4-7(6)12-8/h1-5H,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRLYXWGIBGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via oxidative dehydrogenation, where the palladium catalyst facilitates the removal of hydrogen from the tetrahydroquinoline ring, resulting in aromatization to the quinoline structure. Key parameters include:
-
Catalyst Loading : Optimal palladium black concentrations range from 5–10% by weight relative to the substrate.
-
Hydrogen Acceptors : Fumaric acid and nitrobenzene exhibit superior hydrogen uptake compared to maleic acid, reducing side reactions.
-
Solvent System : Aqueous or aqueous-acetone mixtures (50–80% water) enhance solubility and reaction homogeneity.
A representative synthesis of 4-hydroxy-6-methoxyquinoline involves refluxing 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline with palladium black and fumaric acid in water for 10 hours, achieving a 95% yield after recrystallization. Similarly, 4-hydroxy-5-chloroquinoline is obtained in 79% yield using a palladium-on-barium sulfate composite catalyst.
Multi-Step Synthesis from Bromoisatin Derivatives
CN112500341B discloses a seven-step synthesis of 7-hydroxyquinoline-4-carboxylic acid, a precursor to carboxamide derivatives, starting from 6-bromoisatin. This route emphasizes cost-effective reagents and scalability.
Stepwise Reaction Pathway
-
Quinoline Core Formation : 6-Bromoisatin reacts with pyruvic acid under basic conditions (15% NaOH) at 100°C to yield 7-bromoquinoline-2,4-carboxylic acid (55% yield).
-
Decarboxylation : Heating the intermediate in nitrobenzene at 210°C eliminates the 2-carboxylic acid group, producing 7-bromoquinoline-4-carboxylic acid (79% yield).
-
Esterification : Treatment with thionyl chloride in methanol converts the carboxylic acid to its methyl ester.
-
Boc Protection and Amination : Palladium-catalyzed coupling introduces a tert-butoxycarbonyl (Boc)-protected amine group, followed by deprotection to yield 7-aminoquinoline-4-carboxylate.
-
Diazotization and Hydrolysis : Sequential diazotization with sodium nitrite and hydrolysis in sulfuric acid generates the 7-hydroxy derivative, which is saponified to the final carboxylic acid.
Advantages Over Classical Methods
-
Cost Efficiency : Avoids expensive palladium catalysts in later stages.
-
Functional Group Tolerance : Accommodates halogen, methoxy, and amino substituents without side reactions.
Carboxamide Functionalization Strategies
| Compound | HCMV IC₅₀ (μM) | HSV-1 IC₅₀ (μM) | VZV IC₅₀ (μM) |
|---|---|---|---|
| PNU-145185 | 4.0 | 2.9 | 2.0 |
| PNU-181128 | 0.95 | 0.72 | 0.19 |
| PNU-181465 | 0.35 | 0.28 | 0.07 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Dehydrogenation : High yields (75–95%) but requires palladium catalysts, increasing costs for large-scale production.
-
Bromoisatin Route : Moderate overall yield (≈40% over seven steps) but uses inexpensive reagents, favoring industrial applications.
-
Carboxamide Coupling : Variable yields (50–85%) dependent on amine reactivity and purification challenges.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline-2,4-diones, substituted quinolines, and various quinoline derivatives with enhanced biological activities .
Scientific Research Applications
Antimalarial Activity
Mechanism of Action
One of the most promising applications of 4-hydroxyquinoline carboxamide is its use as an antimalarial agent. Research has identified compounds such as DDD107498, which inhibit the translation elongation factor 2 () in Plasmodium falciparum, showcasing a novel mechanism distinct from traditional antimalarials. This compound demonstrated excellent oral efficacy in mouse models with effective doses below 1 mg/kg .
Efficacy and Selectivity
The compound series showed moderate potency against P. falciparum with a selectivity index greater than 100-fold against human cell lines, indicating a favorable safety profile . Notably, compounds in this series also exhibited significant activity against late-stage gametocytes, which are crucial for malaria transmission .
| Compound | EC50 (nM) | Oral Efficacy (mg/kg) | Selectivity Index |
|---|---|---|---|
| DDD107498 | 120 | < 1 | >100 |
| Compound 30 | - | - | - |
Anticancer Properties
Cytotoxicity Studies
4-Hydroxyquinoline derivatives have shown potential as cytotoxic agents in cancer therapy. A study demonstrated that certain derivatives selectively targeted doxorubicin-resistant colon adenocarcinoma cell lines while exhibiting low toxicity towards normal fibroblasts. This selectivity is crucial for developing effective cancer treatments with reduced side effects .
Mechanisms and Applications
The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of matrix metalloproteinases (MMPs). The derivatives synthesized exhibited promising results against both sensitive and resistant cancer cell lines, suggesting their utility in overcoming drug resistance .
| Derivative Type | Activity Type | Target Cell Line | Selectivity |
|---|---|---|---|
| Benzylidene | Cytotoxic | Doxorubicin-resistant colon cells | High |
| N-hydroxyacetamide | MMP Inhibition | Various cancer lines | Moderate |
Antiviral Applications
Anti-HIV Activity
The antiviral potential of 4-hydroxyquinoline derivatives has been explored, particularly against HIV-1. Compounds synthesized from this class showed moderate inhibitory activity against the virus without significant cytotoxic effects on host cells. The structure-activity relationship indicates that specific functional groups enhance binding to viral integrase, a critical target for antiviral therapy .
Broad-Spectrum Antiviral Effects
Additionally, some derivatives have demonstrated broad-spectrum antiherpes activities, indicating their potential utility beyond HIV treatment. The mechanisms involve interference with viral replication processes, making them valuable candidates for further development in antiviral therapies .
| Compound | Virus Target | Inhibition Rate (%) at 100 μM | Cytotoxicity |
|---|---|---|---|
| Compound 6d | HIV-1 | 32 | None observed |
| Naphthalene carboxamide | CMV | Moderate | Low |
Antibacterial Properties
Antibacterial Activity
The antibacterial efficacy of 4-hydroxyquinoline derivatives has also been documented. Certain compounds were identified as effective against various bacterial strains, showcasing their potential as novel antibiotics. The initial discovery of a derivative during chloroquine synthesis highlights the serendipitous nature of drug discovery in this class .
Mechanism of Action
The mechanism of action of 4-hydroxyquinoline carboxamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as lipoxygenase, which plays a role in inflammatory processes.
Protein Binding: It binds to specific proteins, altering their function and leading to therapeutic effects.
Pathways Involved: The compound affects pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxyl group.
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
Quinoline-2,4-diones: Structurally related compounds with different biological activities
Uniqueness: 4-Hydroxyquinoline carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Q & A
Q. What are the common synthesis routes for 4-hydroxyquinoline carboxamide derivatives, and how do they differ in experimental design?
Answer: The synthesis of this compound derivatives typically involves cyclization strategies and post-functionalization. Key methods include:
- Thermal cyclization : Heating precursors like anilines with β-keto esters under inert conditions to form the quinoline core .
- Carbamate protection/Fries rearrangement : Protecting the 4-hydroxyl group as a carbamate (e.g., using diethyl carbamoyl chloride), followed by N-oxidation and regioselective Fries rearrangement to introduce the carboxamide group at position 3 .
Q. Table 1: Comparison of Synthesis Methods
Methodological Note : Optimize reaction time and temperature to minimize side products. Use NMR to confirm carbamate protection efficiency before proceeding to Fries rearrangement.
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
Answer:
- ¹H/¹³C NMR : Confirm regioselectivity by analyzing aromatic proton splitting patterns and carbonyl carbon shifts (e.g., carboxamide C=O at ~165–170 ppm) .
- FT-IR : Detect carboxamide N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out hydrolysis byproducts .
Critical Step : Cross-validate data with control compounds to distinguish between positional isomers (e.g., C-3 vs. C-5 functionalization).
Advanced Research Questions
Q. How can regioselectivity in C–H functionalization of 4-hydroxyquinoline carboxamides be controlled?
Answer: Regioselectivity is governed by directing groups and reaction conditions:
- N-Oxide Directing Group : Directs arylation to C-2/C-8 positions under palladium catalysis .
- 4-OH Group : After deprotection, directs functionalization to C-5 via hydrogen-bond-assisted metalation .
- Carboxamide Influence : Electron-withdrawing carboxamides reduce N–H acidity, favoring alkylation at the quinoline nitrogen over the carboxamide site (e.g., using K₂CO₃ as a base) .
Q. Table 2: Regioselectivity Control Strategies
Methodological Note : Use computational modeling (DFT) to predict transition-state energies for competing reaction pathways.
Q. How should researchers resolve contradictions in biological activity data for this compound analogs?
Answer: Contradictions often arise from assay variability or metabolite interference. Mitigation strategies include:
- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., leukemia, breast cancer) to confirm IC₅₀ trends .
- Metabolite Profiling : Use LC–HRMS/MS to detect hydrolysis byproducts (e.g., carboxylic acids from carboxamide cleavage) that may alter activity .
- Comparative Analysis : Compare subsets of data (e.g., substituent effects) using statistical tools (ANOVA) to identify structure-activity outliers .
Example : In antimalarial studies, discrepancies in potency were traced to variable N-oxide stability under assay conditions, resolved by adding antioxidant agents .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of 4-hydroxyquinoline carboxamides?
Answer:
- Systematic Substituent Variation : Synthesize derivatives with modifications at C-2 (aryl), C-3 (carboxamide), and C-5 (halogens) .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PfATP4 (antimalarial) or topoisomerase II (anticancer) .
- Pharmacokinetic Profiling : Calculate ADME properties (SwissADME) to prioritize compounds with balanced solubility and permeability .
Q. Table 3: Key SAR Findings
Q. How can researchers address challenges in characterizing carboxamide hydrolysis under physiological conditions?
Answer:
- Stability Assays : Incubate compounds in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h. Monitor hydrolysis via LC–HRMS/MS .
- Enzyme Inhibition Studies : Use specific inhibitors (e.g., bis-p-nitrophenyl phosphate for esterases) to identify enzymes responsible for carboxamide cleavage .
- Crystallography : Resolve hydrolyzed metabolite structures to confirm cleavage sites .
Key Insight : Carboxamide hydrolysis is highly enzyme-dependent; e.g., hCES1 catalyzes cleavage in some analogs but not others, necessitating enzyme-specific assays .
Methodological Best Practices
- Data Presentation : Include raw spectral data in appendices and processed data (e.g., NMR integrals, HPLC chromatograms) in main texts .
- Ethical Reporting : Disclose assay limitations (e.g., cytotoxicity vs. specific target inhibition) to avoid overinterpretation .
- Comparative Frameworks : Use control compounds (e.g., chloroquine for antimalarial studies) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
